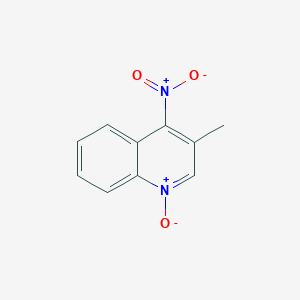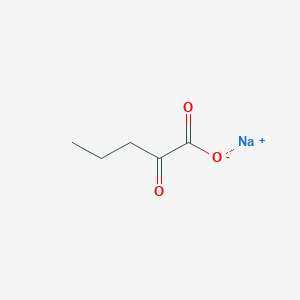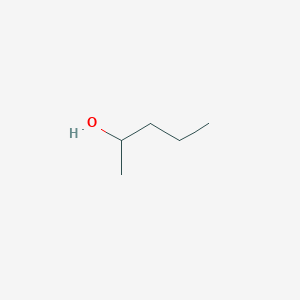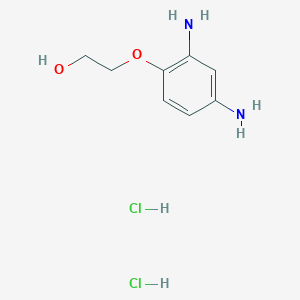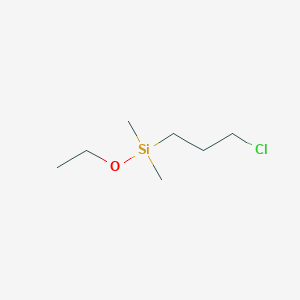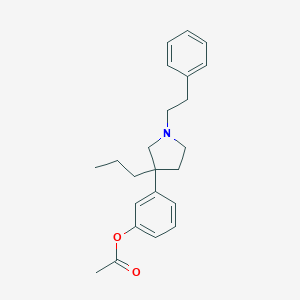
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate, commonly known as PPA, is a synthetic compound that belongs to the class of phenylethanolamines. PPA is a psychoactive substance that has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes.
Mechanism Of Action
The mechanism of action of PPA is not fully understood. However, it is believed that PPA acts as a dopamine and norepinephrine reuptake inhibitor, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the psychoactive effects of PPA.
Biochemical And Physiological Effects
PPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and mood enhancement. PPA has also been shown to increase heart rate and blood pressure, leading to increased energy levels and improved physical performance.
Advantages And Limitations For Lab Experiments
PPA has several advantages as a research tool. It is a potent psychoactive compound that produces reliable and consistent effects, making it a valuable tool for studying the mechanisms of various biological processes. However, PPA also has several limitations as a research tool. It is a relatively new compound, and its long-term effects on the body are not fully understood. Additionally, PPA is a controlled substance, and its use in research is subject to strict regulations and guidelines.
Future Directions
There are several potential future directions for research on PPA. One area of research could focus on the long-term effects of PPA on the body. Another area of research could focus on the potential use of PPA in the treatment of various psychiatric disorders, such as depression and anxiety. Additionally, further research could be conducted to better understand the mechanism of action of PPA and its effects on the central nervous system.
Synthesis Methods
PPA is synthesized by the reaction of 3-(4-hydroxyphenyl)propionic acid with 3-propylpyrrolidine in the presence of acetic anhydride. The resulting compound is then purified by recrystallization to obtain PPA in its pure form.
Scientific Research Applications
PPA has been extensively studied for its potential use in scientific research. This compound has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes. PPA has been used in research to study the effects of neurotransmitters, such as dopamine and norepinephrine, on the central nervous system. It has also been studied for its potential use in the treatment of various psychiatric disorders, such as depression and anxiety.
properties
CAS RN |
13712-53-3 |
|---|---|
Product Name |
3-(1-Phenethyl-3-propyl-3-pyrrolidinyl)phenol acetate |
Molecular Formula |
C23H29NO2 |
Molecular Weight |
351.5 g/mol |
IUPAC Name |
[3-[1-(2-phenylethyl)-3-propylpyrrolidin-3-yl]phenyl] acetate |
InChI |
InChI=1S/C23H29NO2/c1-3-13-23(21-10-7-11-22(17-21)26-19(2)25)14-16-24(18-23)15-12-20-8-5-4-6-9-20/h4-11,17H,3,12-16,18H2,1-2H3 |
InChI Key |
XMHWCXKJOKIDRC-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC(=O)C |
Canonical SMILES |
CCCC1(CCN(C1)CCC2=CC=CC=C2)C3=CC(=CC=C3)OC(=O)C |
synonyms |
Acetic acid 3-(1-phenethyl-3-propyl-3-pyrrolidinyl)phenyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



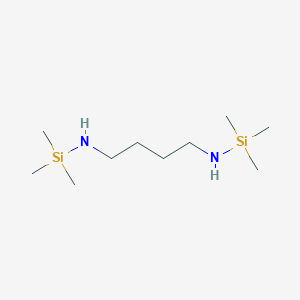

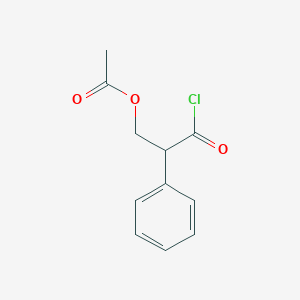
![(8S,9S,10R,13S,14S)-16-Acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B84927.png)
![2-[(1R,4S,10S,13S,16S,34S)-34-Butan-2-yl-13-[(2R,3S)-3,4-dihydroxybutan-2-yl]-8,22-dihydroxy-2,5,11,14,27,30,33,36,39-nonaoxo-27lambda4-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid](/img/structure/B84932.png)
